2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid
Description
2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative featuring an azetidine ring linked via a methyl group at position 2 and a carboxylic acid group at position 3. This compound’s molecular formula is C₁₀H₁₃N₃O₂, with a molecular weight of 207.23 g/mol (exact isomer data inferred from related compounds) .
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(azetidin-1-ylmethyl)-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H13N3O2/c1-7-5-11-8(6-13-3-2-4-13)12-9(7)10(14)15/h5H,2-4,6H2,1H3,(H,14,15) |
InChI Key |
VUCHERZFHDFQJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)CN2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine core. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU and proceeds under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar aza-Michael addition reactions. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic Acid (CAS 1882546-86-2)
- Key Differences : Positional isomer with methyl at position 4 and carboxylic acid at position 4.
- Implications : Altered electronic distribution and hydrogen-bonding capacity due to carboxylic acid placement. Reduced steric hindrance at position 4 may affect receptor binding.
- Availability : Currently out of stock, limiting research accessibility .
2-Chloro-4-methylpyrimidine-5-carboxylic Acid
5-Methylpyrimidine-4-carboxylic Acid (CAS 933683-35-3)
- Key Differences : Lacks the azetidinylmethyl group entirely.
- Implications : Simplified structure reduces molecular weight (C₇H₈N₂O₂, 156.15 g/mol) and may lower target specificity. Useful as a precursor for more complex derivatives .
Functional Group Variations
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid (CAS 89853-87-2)
- Key Differences: Ethylthio group at position 2 and amino group at position 4.
- The amino group introduces hydrogen-bonding opportunities, contrasting with the azetidine’s constrained geometry .
2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic Acid (CAS 1172917-35-9)
- Key Differences : Bulky aryl (methoxyphenyl) and pyridinyl substituents.
- Implications : Extended π-system may enhance binding to aromatic-rich enzyme active sites. However, steric bulk could reduce solubility .
Practical Considerations
- Synthesis Challenges : The azetidinylmethyl group introduces synthetic complexity compared to simpler substituents (e.g., chlorine or methyl).
- Availability : Target compound and some analogues (e.g., 2-(4-methoxyphenyl) derivative) face supply constraints, necessitating custom synthesis .
- Biological Potential: Azetidine-containing compounds may prioritize target engagement over solubility, whereas ethylthio or aryl-substituted derivatives balance lipophilicity and bulk .
Biological Activity
2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid is a heterocyclic compound characterized by the presence of both an azetidine ring and a pyrimidine structure. Its unique molecular architecture suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Preliminary studies indicate that the compound may interact with various biological macromolecules, such as enzymes and receptors, potentially modulating their activities. The structural features of 2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid suggest it could fit into active sites of target proteins, influencing key biological pathways.
Antimicrobial Activity
Compounds with similar structures have demonstrated antibacterial properties, suggesting that 2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid may also possess antimicrobial effects. A study focusing on azetidine derivatives indicated their potential in treating infections due to their ability to disrupt bacterial cell walls and inhibit growth.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in several studies. For instance, derivatives of pyrimidine are known to inhibit enzymes involved in nucleotide synthesis, which is crucial for cell proliferation in various pathogens. This inhibition could lead to therapeutic applications in treating bacterial infections and possibly cancer.
Study on Antimicrobial Properties
In a comparative analysis of azetidine derivatives, researchers found that certain modifications enhanced the antibacterial activity against Gram-positive and Gram-negative bacteria. The study specifically noted that compounds with a pyrimidine core exhibited superior efficacy compared to their non-pyrimidine counterparts.
Evaluation of Enzyme Interaction
Another study investigated the binding affinity of 2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid to specific enzymes involved in metabolic pathways. Using molecular docking simulations, it was found that the compound showed significant binding interactions, suggesting its role as a competitive inhibitor.
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Azetidine derivatives | Contain an azetidine ring | Varying substituents lead to different properties |
| Pyrimidine derivatives | Contain a pyrimidine ring | Often used in medicinal chemistry |
| 4-Methylpyrimidine derivatives | Substituted pyrimidines | Specific modifications affect biological activity |
| 2-Amino-pyrimidines | Pyrimidines with amino groups | Enhanced solubility and bioactivity |
The unique combination of both azetidine and pyrimidine rings in 2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid distinguishes it from other compounds, providing distinct chemical and biological properties valuable for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
